10-BROMO-3-(BUTYLSULFANYL)-6-(6-METHYL-2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
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Overview
Description
10-BROMO-3-(BUTYLSULFANYL)-6-(6-METHYL-2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of triazino-benzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-BROMO-3-(BUTYLSULFANYL)-6-(6-METHYL-2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could target the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, triazino-benzoxazepines have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific biological activities of 10-BROMO-3-(BUTYLSULFANYL)-6-(6-METHYL-2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE would need to be determined through experimental studies.
Medicine
In medicine, compounds of this class are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry
Industrially, such compounds may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 10-BROMO-3-(BUTYLSULFANYL)-6-(6-METHYL-2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Triazino-benzoxazepines: Other compounds in this class may share similar structural features and biological activities.
Benzoxazepines: These compounds have a similar core structure but may lack the triazino ring.
Thioethers: Compounds with a butylthio group may exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 10-BROMO-3-(BUTYLSULFANYL)-6-(6-METHYL-2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE lies in its specific combination of functional groups and structural features, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C20H20BrN5OS |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
10-bromo-3-butylsulfanyl-6-(6-methylpyridin-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C20H20BrN5OS/c1-3-4-10-28-20-24-19-17(25-26-20)14-11-13(21)8-9-15(14)23-18(27-19)16-7-5-6-12(2)22-16/h5-9,11,18,23H,3-4,10H2,1-2H3 |
InChI Key |
IKLQEWRVGIOJMN-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=NC(=CC=C4)C)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=CC(=N4)C)N=N1 |
Origin of Product |
United States |
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